N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide
Overview
Description
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis
Research has demonstrated methodologies for synthesizing heterocyclic compounds that could be structurally related to the specified chemical. For instance, studies have detailed the synthesis of thieno and furan derivatives through various reactions, including the preparation of 2-functionalized 3-amino-4-aryl-6-(2′-thienyl)-thieno[2,3-b]pyridines and further reactions to obtain new pyridothienopyrimidines and related systems (Abdel-rahman et al., 2003). Similarly, the synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been explored, revealing potential routes for the synthesis of complex heterocycles (Aleksandrov et al., 2017).
Biological and Medicinal Chemistry Applications
Antimicrobial and Anticancer Agents
Compounds structurally related to the specified molecule have shown promise in medicinal chemistry, particularly as antimicrobial and anticancer agents. For example, thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have been synthesized and tested for their antiproliferative activity against a range of cell lines, identifying compounds with significant activity, especially against melanoma and breast cancer cell lines (Hung et al., 2014).
Synthetic Methodologies and Chemical Reactions
Synthetic Approaches
Research on synthetic methodologies relevant to the chemical structure of interest includes studies on the efficient synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation, demonstrating divergent and selective synthetic routes starting from readily available amines (Han et al., 2010). This highlights the versatility and innovation in synthetic chemistry for creating complex heterocyclic structures.
Properties
IUPAC Name |
N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-16(13-6-3-9-24-13)20-18-15(12-5-1-7-14(12)25-18)17(22)19-10-11-4-2-8-23-11/h3,6,9,11H,1-2,4-5,7-8,10H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOFYRMQQVSJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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